5-(Bromomethyl)-2-methoxyaniline
Description
5-(Bromomethyl)-2-methoxyaniline is a brominated aromatic amine derivative featuring a methoxy group at the ortho position and a bromomethyl substituent at the para position relative to the amino group. Bromomethyl groups are versatile intermediates, enabling further functionalization via nucleophilic substitution or cross-coupling reactions, making this compound valuable in drug discovery and materials science .
Properties
IUPAC Name |
5-(bromomethyl)-2-methoxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4H,5,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEPJQWOMSVOLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CBr)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-methoxyaniline typically involves the bromination of 2-methoxyaniline. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride under reflux conditions .
Industrial Production Methods
Industrial production methods for 5-(Bromomethyl)-2-methoxyaniline may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the risk of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-2-methoxyaniline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinones.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiourea, and primary amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron powder in acidic conditions.
Major Products Formed
Substitution Reactions: Formation of azides, thiols, or secondary amines.
Oxidation Reactions: Formation of quinones.
Reduction Reactions: Formation of primary amines.
Scientific Research Applications
5-(Bromomethyl)-2-methoxyaniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: It is utilized in the preparation of polymers and other materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-2-methoxyaniline depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, thereby altering their function. The methoxy group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .
Comparison with Similar Compounds
5-(Ethylsulfonyl)-2-methoxyaniline
Structural Differences :
- Substituent : Bromomethyl (-CH2Br) vs. ethylsulfonyl (-SO2Et).
- Electronic Effects : The bromomethyl group is electron-withdrawing but less polar than the sulfonyl group, which strongly withdraws electrons and stabilizes adjacent charges.
Physicochemical Properties :
- 5-(Ethylsulfonyl)-2-methoxyaniline : Melting point (mp) ranges from 55–59°C; characterized by IR (C-SO2 stretch at 1150 cm⁻¹) and NMR (aromatic protons at δ 6.8–7.5 ppm) .
- 5-(Bromomethyl)-2-methoxyaniline : Expected to have a lower mp due to reduced polarity. Bromine’s electronegativity would deshield adjacent protons (δ ~4.5 ppm for CH2Br in ¹H NMR) .
5-Bromo-4-methoxy-2-methylaniline (CAS 19056-41-8)
Structural Differences :
- Substituents : Bromine at position 5, methoxy at position 4, and methyl at position 2 vs. bromomethyl at position 5 and methoxy at position 2.
5-(Dibromomethyl)-3-methyl-6-nitrobenzoxazolone (Compound 3, )
Structural Differences :
- Contains a benzoxazolone core with nitro and dibromomethyl groups vs. a simple aniline backbone.
Reactivity :
- The dibromomethyl group undergoes TDAE-mediated reactions with carbonyl compounds to form C-C bonds, highlighting its utility in heterocyclic chemistry .
Research Implications
- 5-(Bromomethyl)-2-methoxyaniline: Potential utility in Suzuki couplings or as a precursor to amines, ethers, or thioethers.
- 5-(Ethylsulfonyl)-2-methoxyaniline : Critical for developing antiangiogenic drugs targeting VEGFR2 .
- Brominated Analogs : Serve as intermediates in dyes and materials science, emphasizing the importance of substituent positioning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
